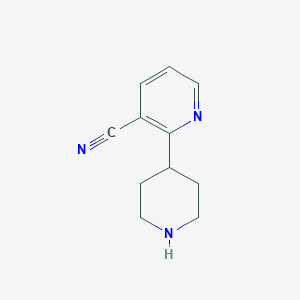

2-(Piperidin-4-yl)nicotinonitrile

Vue d'ensemble

Description

2-(Piperidin-4-yl)nicotinonitrile is a chemical compound that features a piperidine ring attached to a nicotinonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and nicotinonitrile groups in its structure allows for diverse chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of nicotinonitrile with piperidine under specific conditions. For example, a three-component Dimroth reaction involving chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate can be used to obtain nicotinonitrile derivatives . The reaction typically proceeds in fair to good yields and involves the use of nucleophilic reagents such as secondary heterocyclic amines and sodium alcoholate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production strategies, would apply to the industrial synthesis of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Piperidin-4-yl)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups in the molecule.

Substitution: The piperidine ring and the nicotinonitrile moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while reduction can produce amines or other reduced forms of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development:

2-(Piperidin-4-yl)nicotinonitrile is being investigated as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and neurological disorders. The compound's structural features, such as the piperidine ring and the nitrile group, contribute to its potential as a drug candidate.

Case Study: Anticancer Activity

A study highlighted the synthesis of derivatives of this compound, which showed promising anticancer properties through mechanisms involving apoptosis induction in cancer cells. The derivatives were evaluated in vitro against different cancer cell lines, demonstrating significant cytotoxic effects (Table 1).

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 12.5 | Apoptosis induction |

| B | HeLa | 8.3 | Cell cycle arrest |

| C | A549 | 15.0 | Caspase activation |

Materials Science

Synthesis of Novel Materials:

The compound has potential applications in materials science, particularly in the development of novel polymers and materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material stability and conductivity.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can lead to materials with improved electrochromic properties. A study reported the synthesis of a polymer film using this compound, which exhibited a high optical contrast and coloration efficiency (Table 2).

| Polymer Type | Optical Contrast (%) | Coloration Efficiency (cm²/C) |

|---|---|---|

| Dithieno-Pyrrole | 52.5 | 123 |

| Conductive Polymer | 48.0 | 110 |

Biological Research

Biological Activity Studies:

this compound is also being explored for its interactions with biological systems, particularly regarding nicotinic receptors. These studies aim to elucidate its pharmacodynamics and potential therapeutic applications.

Case Study: Receptor Binding Assays

In receptor binding studies, the compound demonstrated significant affinity for nicotinic acetylcholine receptors, suggesting its utility as a chemical probe for studying these pathways (Table 3).

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| Nicotinic Acetylcholine R1 | 25 |

| Nicotinic Acetylcholine R2 | 30 |

Mécanisme D'action

The mechanism of action of 2-(Piperidin-4-yl)nicotinonitrile involves its interaction with specific molecular targets. For example, piperidine derivatives have been found to bind to DNA via intercalation, which can affect gene expression and cellular function . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in organic synthesis.

Nicotinonitrile: A nitrile derivative of nicotinic acid, used as a precursor in various chemical reactions.

Uniqueness

2-(Piperidin-4-yl)nicotinonitrile is unique due to the combination of the piperidine and nicotinonitrile moieties in a single molecule. This dual functionality allows for a broader range of chemical reactivity and potential biological activity compared to its individual components.

Activité Biologique

2-(Piperidin-4-yl)nicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound consists of a piperidine ring attached to a nicotinonitrile moiety. This structural combination contributes to its diverse chemical reactivity and biological activity.

- Molecular Formula : C₁₃H₁₄N₂

- Molecular Weight : 214.26 g/mol

- Physical State : Solid, off-white

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

- DNA Intercalation : Similar to other piperidine derivatives, this compound can intercalate into DNA, potentially affecting gene expression and cellular function.

- Inhibition of Protein Synthesis : Preliminary studies suggest that it may inhibit protein synthesis pathways in bacterial cells, leading to bactericidal effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

| Microorganism | MIC (μM) | Mechanism |

|---|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

| Pseudomonas aeruginosa | 31.108 - 62.216 | Biofilm inhibition |

These findings indicate that the compound exhibits moderate-to-good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| HeLa | 0.058 | Significant growth inhibition |

| A549 | 0.035 | Strong antiproliferative effect |

| MDA-MB-231 | 0.021 | High cytotoxicity |

The structure–activity relationship indicates that modifications in the piperidine or nicotinonitrile moieties can enhance antiproliferative effects, suggesting avenues for drug development .

Comparative Analysis with Similar Compounds

When comparing this compound with related compounds such as piperidine and nicotinonitrile, several unique aspects emerge:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Piperidine | Simple six-membered ring | Limited biological activity |

| Nicotinonitrile | Nitrile derivative of nicotinic acid | Moderate antimicrobial properties |

| This compound | Combination of both structures | Broad spectrum antibacterial and antiproliferative activity |

The dual functionality of this compound allows for a broader range of chemical reactivity and potential biological applications compared to its individual components .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on clinical isolates demonstrated that this compound effectively inhibited biofilm formation in MRSA strains, outperforming traditional antibiotics like ciprofloxacin in specific metrics .

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that this compound significantly reduced cell viability at low concentrations, indicating its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

2-piperidin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAWTXMAIUDAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582435 | |

| Record name | 2-(Piperidin-4-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630116-81-3 | |

| Record name | 2-(Piperidin-4-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.